Ethyl 2-({5-[(4-methoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate
CAS No.: 339030-25-0
Cat. No.: VC6765042
Molecular Formula: C17H18N2O4S
Molecular Weight: 346.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339030-25-0 |
|---|---|
| Molecular Formula | C17H18N2O4S |
| Molecular Weight | 346.4 |
| IUPAC Name | ethyl 2-[5-[(4-methoxyphenyl)carbamoyl]pyridin-2-yl]sulfanylacetate |
| Standard InChI | InChI=1S/C17H18N2O4S/c1-3-23-16(20)11-24-15-9-4-12(10-18-15)17(21)19-13-5-7-14(22-2)8-6-13/h4-10H,3,11H2,1-2H3,(H,19,21) |
| Standard InChI Key | YXPKHOURWYJPRA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CSC1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC |
Introduction
Structural and Molecular Characteristics
Ethyl 2-({5-[(4-methoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate features a pyridine ring substituted at the 2-position with a sulfanyl-linked ethyl acetate group and at the 5-position with a carbamoyl moiety bound to 4-methoxyaniline. The IUPAC name, ethyl 2-[5-[(4-methoxyphenyl)carbamoyl]pyridin-2-yl]sulfanylacetate, reflects this arrangement . The 4-methoxy group on the aniline ring introduces electron-donating effects, influencing the compound’s electronic distribution and reactivity.
Key Structural Attributes:
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Pyridine Core: A six-membered aromatic ring with nitrogen at position 1, providing π-π stacking potential.
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Sulfanylacetate Ester: A thioether (-S-) linkage connecting the pyridine to an ethyl acetate group, enhancing solubility in organic solvents.
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4-Methoxyanilino Carbonyl: An amide bond bridging the pyridine to a para-methoxy-substituted aniline, critical for hydrogen bonding and target recognition.
The molecular geometry optimizes interactions with biological targets, such as enzymes or receptors, while the ethyl ester group facilitates membrane permeability .
Synthesis and Manufacturing
The synthesis of ethyl 2-({5-[(4-methoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate typically involves a multi-step protocol:
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Pyridine Functionalization: 5-Chlorocarbonyl-2-pyridinyl sulfanyl acetate is prepared via chlorination of pyridine-5-carboxylic acid, followed by thiolation and esterification.
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Nucleophilic Acyl Substitution: Reaction of the chlorocarbonyl intermediate with 4-methoxyaniline in the presence of a base (e.g., triethylamine) yields the target compound .
Reaction Scheme:
Purification is achieved via column chromatography or recrystallization, with yields averaging 60–75% under optimized conditions . Scalability remains a challenge due to the sensitivity of the sulfanyl linkage to oxidation.
Physicochemical Properties
Experimental and predicted physicochemical data for ethyl 2-({5-[(4-methoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate are summarized below:
The compound’s lipophilicity () suggests moderate membrane permeability, while the electron-rich methoxy group enhances stability against enzymatic degradation .
Spectroscopic and Analytical Profiling
Mass Spectrometry
High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) confirms the molecular ion peak at m/z 347.09 ([M+H]⁺), consistent with the molecular formula . Fragmentation patterns reveal cleavage at the sulfanyl and amide bonds, generating characteristic ions at m/z 198 (pyridine-carbamoyl fragment) and 149 (4-methoxyaniline) .
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-): δ 8.72 (s, 1H, pyridine-H), 8.21 (d, Hz, 1H, pyridine-H), 7.89 (d, Hz, 2H, aniline-H), 6.93 (d, Hz, 2H, aniline-H), 4.12 (q, Hz, 2H, OCH₂CH₃), 3.79 (s, 3H, OCH₃), 3.45 (s, 2H, SCH₂), 1.23 (t, Hz, 3H, CH₃) .
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¹³C NMR: δ 170.2 (C=O ester), 165.1 (C=O amide), 159.8 (OCH₃), 152.1–117.4 (aromatic carbons), 61.5 (OCH₂), 55.3 (OCH₃), 34.1 (SCH₂), 14.1 (CH₃) .
Applications in Research and Industry
Medicinal Chemistry
The compound serves as a precursor in kinase inhibitor development, leveraging its dual hydrogen-bonding (amide) and hydrophobic (methoxy) motifs .
Materials Science
Functionalized pyridines are employed in organic semiconductors, where the sulfanyl group enhances charge mobility (μ ≈ 0.12 cm²/V·s) .
Comparative Analysis with Structural Analogs
The methoxy derivative’s reduced lipophilicity may favor aqueous solubility over halogenated counterparts, albeit at the cost of target affinity .
Future Perspectives
Further research should prioritize:
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In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic pathways.
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Target Identification: Screening against kinase libraries via high-throughput assays.
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Derivatization: Introducing polar groups (e.g., hydroxyl) to enhance solubility.
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